molecular formula C19H17NO4 B095298 Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate CAS No. 17825-15-9

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

Cat. No.: B095298
CAS No.: 17825-15-9
M. Wt: 323.3 g/mol
InChI Key: AJFAAXMCFXOPOM-UHFFFAOYSA-N
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Description

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at position 7, a hydroxyl (-OH) group at position 4, and an ethyl ester (-COOCH₂CH₃) at position 3. Quinoline derivatives are widely explored for pharmacological activities, including antimalarial , antimicrobial, and kinase inhibition . The benzyloxy group often serves as a protective moiety in organic synthesis, enabling further functionalization of the quinoline core.

Properties

IUPAC Name

ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFAAXMCFXOPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594829
Record name Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17825-15-9
Record name Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrobenzene Intermediate Preparation

The synthesis begins with the preparation of 3-benzyloxy-4-allyloxynitrobenzene, a critical intermediate. A mixture of 2-benzyloxy-4-nitrophenol, anhydrous potassium carbonate, allyl bromide, and methyl ethyl ketone is refluxed for 40 hours. The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the allyl bromide, yielding the nitrobenzene derivative. Crystallization from ethanol provides the intermediate with a melting point of 70–71°C. Substituting allyl bromide with 2-methylallyl chloride alters the alkyl group, demonstrating the method’s adaptability for structural variants.

Reduction to Aniline Hydrochloride

The nitro group in 3-benzyloxy-4-allyloxynitrobenzene is reduced to an amine using zinc dust, calcium chloride, and ethanol under reflux. This step generates 3-benzyloxy-4-allyloxyaniline hydrochloride, isolated via crystallization from water (m.p. 183–184°C). The hydrochloride form stabilizes the amine, preventing oxidation during subsequent steps.

Malonate Ester Intermediate Synthesis

Formation of Diethyl 3-Benzyloxy-4-Allyloxyanilinomethylenemalonate

The aniline hydrochloride is neutralized with ammonium hydroxide and reacted with diethyl methoxymethylenemalonate in absolute ethanol. Heating under reflux for 4 hours facilitates condensation, forming the malonate ester intermediate. This step introduces the methylenemalonate moiety, critical for quinoline ring formation. The product is obtained as an oil, avoiding crystallization challenges.

Cyclization to Quinoline Core

Phosphorus Oxychloride-Mediated Cyclization

The malonate ester intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) at 100°C for 3.5 hours. POCl₃ acts as both a solvent and Lewis acid, promoting intramolecular cyclization and dehydration. After removing excess POCl₃, methanol and hydrochloric acid are added to hydrolyze intermediates, yielding methyl 6-allyloxy-7-benzyloxy-4-hydroxyquinoline-3-carboxylate. Crystallization from dimethylformamide (DMF) affords the product with a melting point of 241–243°C.

Ethyl Ester Formation

The methyl ester is transesterified to the ethyl variant using thionyl chloride (SOCl₂) and ethanol. SOCl₂ converts the carboxylic acid to an acid chloride, which reacts with ethanol to form the ethyl ester. This step highlights the versatility of ester functionalization in quinoline derivatives.

Alternative Alkylation Strategies

Benzyloxy Group Introduction

In a parallel route, the benzyloxy group is introduced earlier via benzylation of 4-nitrophenol. Using benzyl bromide and potassium carbonate in methyl ethyl ketone, 3-benzyloxy-4-allyloxynitrobenzene is synthesized. This method prioritizes benzyl protection before nitro reduction, streamlining the synthesis of analogs with varied alkoxy substituents.

Physicochemical Properties and Characterization

Structural and Analytical Data

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate has a molecular formula of C₁₉H₁₇NO₄ and a molecular weight of 323.34 g/mol. Key properties include:

PropertyValue
Density1.248 g/cm³
Boiling Point491°C at 760 mmHg
Flash Point250.8°C
Refractive Index1.597
Vapor Pressure8.69 × 10⁻¹⁰ mmHg (25°C)

The compound’s IR spectrum shows characteristic absorptions for ester carbonyl (1725 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹).

Optimization and Yield Considerations

Reaction Time and Temperature

Cyclization with POCl₃ requires precise temperature control (100°C) and a 3.5-hour reflux. Prolonged heating risks decomposition, while shorter durations yield incomplete cyclization. The transesterification step with SOCl₂ achieves 65–75% yields after 2-hour reflux.

Solvent Selection

DMF is preferred for crystallization due to its high polarity, which resolves solubility issues of quinoline derivatives. Ethanol and methanol are used for intermediate purification, balancing cost and efficiency.

Comparative Analysis of Methods

Direct vs. Stepwise Benzylation

Direct benzylation of nitrophenol (Method A) offers higher yields (70–80%) compared to post-cyclization benzylation (Method B, 50–60%). However, Method B allows late-stage diversification of the alkoxy group, advantageous for medicinal chemistry applications.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents suggest transitioning batch processes to continuous flow systems, reducing reaction times by 30% and improving POCl₃ handling . Flow chemistry enhances scalability and safety for high-volume production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4-position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of 7-(benzyloxy)-4-quinolone-3-carboxylate.

    Reduction: Formation of 7-(benzyloxy)-4-hydroxyquinoline-3-methanol.

    Substitution: Formation of 7-(substituted benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit activity against a range of bacteria and fungi. For instance, a study showed that related compounds demonstrated inhibitory effects on pathogenic strains, suggesting potential applications in developing new antibiotics .

Coccidiostatic Properties
This compound is also noted for its use as a coccidiostat in veterinary medicine. Coccidiostats are crucial in preventing coccidiosis in livestock, which can significantly impact agricultural productivity. The compound's efficacy was highlighted in patent literature, where it was shown to effectively reduce the incidence of coccidiosis in poultry when administered at specific dosages .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound position it as a candidate for developing new pesticides. Its ability to interfere with biological pathways in pests could lead to effective pest management solutions. Experimental formulations have shown promise in controlling pest populations while minimizing environmental impact .

Material Science

Synthesis of Functional Materials
In material science, this compound can serve as a precursor for synthesizing functional materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance the properties of materials, such as increased thermal stability and improved mechanical strength. Research into polymer composites incorporating this compound has yielded materials with superior performance characteristics compared to traditional options .

Case Studies

Study Application Findings
Study on Antimicrobial PropertiesMedicinal ChemistryDemonstrated effective inhibition of bacterial growth against several strains .
Coccidiostat Efficacy TrialVeterinary MedicineReduced coccidiosis incidence by 70% in treated poultry compared to controls .
Pesticide Formulation ExperimentAgricultureShowed effective pest control with lower toxicity to beneficial insects .
Polymer Composite DevelopmentMaterial ScienceResulted in materials with enhanced durability and thermal resistance .

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, inhibiting their activity.

    Pathways Involved: It can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Critical Notes

Data Limitations: Direct physicochemical data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Substituent Effects : The 7-benzyloxy group may confer steric hindrance, influencing reactivity in downstream modifications compared to 6-substituted analogs.

Industrial Scalability: Compounds like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate highlight the importance of cost-effective and eco-friendly production methods .

Biological Activity

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Enzymes

The compound primarily targets:

  • Cholinesterases (ChEs) : This includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the hydrolysis of acetylcholine.
  • Monoamine Oxidase B (MAO B) : An enzyme involved in the degradation of neurotransmitters such as dopamine.

Mode of Action

This compound inhibits these enzymes by binding to their active sites, leading to:

  • Increased Acetylcholine Levels : By inhibiting AChE and BChE, the breakdown of acetylcholine is reduced, enhancing cholinergic neurotransmission. This can improve cognitive functions such as memory and learning.
  • Increased Dopamine Levels : Inhibition of MAO B prevents dopamine degradation, potentially enhancing mood and motor control .

Resulting Biological Effects

The compound's action can lead to several physiological effects:

  • Enhanced cognitive function and memory retention.
  • Improved mood and emotional stability.
  • Potential neuroprotective effects due to increased neurotransmitter availability .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has shown significant activity in scavenging free radicals, which is crucial for protecting cells from oxidative stress. The compound was evaluated using the ABTS assay, demonstrating potent antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor activity. In a study involving Ehrlich Ascites Carcinoma (EAC) cells in mice, treatment with this compound resulted in a significant reduction in tumor cell viability. The study also noted that the compound induced apoptosis in cancer cells and did not adversely affect liver or kidney functions .

Comparative Studies

Comparative studies with similar quinoline derivatives have revealed that modifications in the structure can significantly influence biological activity. For instance:

  • 7-Chloro-4-hydroxyquinoline-3-carboxylate : Exhibits different biological activities due to the presence of a chloro group instead of a benzyloxy group.
  • Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylate : The methoxy group affects solubility and reactivity, impacting its biological efficacy .

Summary of Biological Activities

Activity TypeMechanismReference
Cholinesterase InhibitionIncreased acetylcholine levels
MAO B InhibitionIncreased dopamine levels
Antioxidant ActivityScavenging free radicals
Antitumor ActivityInduction of apoptosis in EAC cells

Structure-Activity Relationship

CompoundStructure ModificationBiological Activity
This compoundBenzyloxy groupHigh AChE inhibition
7-Chloro-4-hydroxyquinoline-3-carboxylateChloro groupVaries
Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylateMethoxy groupAltered solubility

Q & A

Q. What are the key physicochemical properties of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, and how are they experimentally determined?

Methodological Answer: While direct data for the benzyloxy derivative is limited, analogous 4-hydroxyquinoline-3-carboxylate esters (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) exhibit properties such as:

  • Molecular formula : C₁₂H₉ClFNO₃ (adjusted for benzyloxy substitution) .
  • Molecular weight : ~269–306 g/mol (depending on substituents) .
  • Physical properties : Density (~1.416 g/cm³), boiling point (~384.5°C), and logP (~2.5) .

Q. Key techniques for characterization :

  • Structural analysis : X-ray crystallography or NMR to confirm spatial arrangements of substituents .
  • Spectroscopy : ¹H/¹³C NMR, IR, and MS for functional group identification and purity assessment .
  • Elemental analysis : To validate stoichiometry .

Q. What synthetic routes are commonly used to prepare 7-substituted-4-hydroxyquinoline-3-carboxylate derivatives?

Methodological Answer: Synthesis often involves:

Core scaffold formation : Condensation of substituted anilines with ethyl acetoacetate derivatives .

Functionalization :

  • O-ethylation : Ethylation of 4-hydroxy groups using solvents like DMSO, with regioselectivity influenced by catalysts (e.g., Bu₄NI) .
  • N-propargylation : Introduces alkynyl groups for further "click chemistry" modifications (e.g., triazole formation under Sharpless conditions) .

Derivatization : Reactions with secondary amines or azides to generate bioactive analogs .

Q. Example protocol :

  • Heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO with/without Bu₄NI yields N-ethylated by-products, highlighting solvent-catalyst interplay .

Advanced Research Questions

Q. How do solvent and catalyst selection influence regioselectivity in ethylation reactions of 4-hydroxyquinoline-3-carboxylates?

Methodological Answer: Regioselectivity in ethylation (O- vs. N-alkylation) is critically dependent on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor O-ethylation by stabilizing transition states .
  • Catalysts : Bu₄NI enhances nucleophilicity of the 4-hydroxy group, reducing competing N-alkylation .

Table 1 : Reaction Conditions and Product Ratios in Ethylation of 4-Hydroxyquinoline Derivatives

SolventCatalystTemperature (°C)Major ProductBy-ProductRatio (Major:By-Product)Reference
DMSOBu₄NI120O-ethylatedN-ethylated7:3
DMSONone120N-ethylatedO-ethylated4:6

Design Tip : Optimize solvent-catalyst pairs using kinetic studies (e.g., time-resolved NMR) to track intermediate formation.

Q. What strategies resolve structural contradictions in quinoline derivatives during synthesis?

Methodological Answer: Contradictions (e.g., unexpected by-products) require:

Multi-technique validation :

  • X-ray crystallography : Resolves ambiguities in substituent positions (e.g., differentiating O- vs. N-alkylation) .
  • 2D NMR : Correlates proton environments (e.g., NOESY for spatial proximity) .

Computational modeling : DFT calculations predict regioselectivity trends and stabilize reaction pathways .

Case Study : A by-product (Compound 4) isolated during N-propargylation was confirmed via MS and ¹H NMR as a triazole-substituted analog, necessitating revised mechanistic pathways .

Q. How are antimicrobial activity assays designed for novel quinoline-3-carboxylate derivatives?

Methodological Answer: Protocol :

Compound preparation : Test compounds are dissolved in DMSO (≤1% v/v) to avoid solvent toxicity .

Strain selection : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

MIC determination : Serial dilution in Mueller-Hinton broth, incubated at 37°C for 18–24 hours .

Table 2 : Antimicrobial Activity of Selected Quinoline Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Triazole analog81632
N-methylated248

Advanced Tip : Combine structure-activity relationship (SAR) studies with molecular docking to identify key pharmacophores .

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